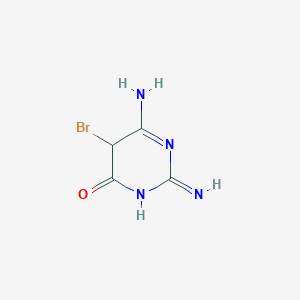
5-iodo-6-methyl-5H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-6-methyl-5H-pyrimidin-4-one is a heterocyclic organic compound with the molecular formula C5H5IN2O. It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-6-methyl-5H-pyrimidin-4-one typically involves the iodination of 6-methylpyrimidin-4-one. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-iodo-6-methyl-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) in dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of 5-amino-6-methyl-5H-pyrimidin-4-one or 5-thio-6-methyl-5H-pyrimidin-4-one.
Oxidation: Formation of 5-iodo-6-methyl-4-oxo-5H-pyrimidin-4-one.
Reduction: Formation of 5-iodo-6-methyl-1,4-dihydropyrimidine.
Scientific Research Applications
5-iodo-6-methyl-5H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological targets.
Materials Science: It is employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-iodo-6-methyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and cell proliferation. The compound binds to the active sites of these enzymes, preventing their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-iodo-2-arylalkylthio-6-aryl pyrimidin-4(3H)-ones: These compounds are structurally similar but contain additional aryl and alkyl groups, which can enhance their biological activity.
Isoxazolo[5,4-d]pyrimidin-4(5H)-one: This compound has a different heterocyclic structure but shares similar chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
5-iodo-6-methyl-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 5th position and the methyl group at the 6th position makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C5H5IN2O |
|---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
5-iodo-6-methyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2,4H,1H3 |
InChI Key |
QKHAHFTUDOSKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC(=O)C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylpyrazolidin-3-yl]-6-ethylbenzene-1,3-diol](/img/structure/B12354267.png)


![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B12354298.png)




![3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B12354368.png)

![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12354370.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one](/img/structure/B12354375.png)
